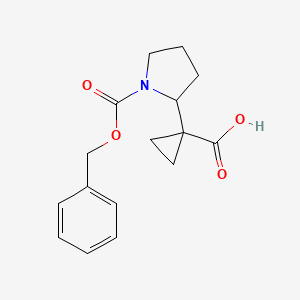
1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Quantum Chemical and Spectroscopic Studies
Urea derivatives have been extensively studied for their quantum chemical and spectroscopic properties. For instance, research has demonstrated the use of quantum chemical methods to analyze the molecular geometry, vibrational frequencies, and chemical shift values of urea derivatives, providing insights into their structural and electronic properties (Saraçoǧlu & Cukurovalı, 2013). These studies are fundamental for understanding the interactions of urea derivatives with other molecules, which is crucial for drug design and material science applications.
Synthesis and Structure-Activity Relationships
In medicinal chemistry, urea derivatives have been explored for their biological activities. Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlights the process of optimizing in vitro potency by modifying various molecular segments (Fotsch et al., 2001). These studies are instrumental in drug discovery and development, showcasing the application of urea derivatives in identifying new therapeutic agents.
Directed Lithiation and Synthesis
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the synthetic utility of urea derivatives in organic chemistry. This method allows for the introduction of various substituents into the urea molecule, leading to a broad range of potential applications in synthesis and material science (Smith et al., 2013).
Fluorescence Probes and Sensing Applications
Urea derivatives are also applied in the development of solvatochromic fluorescence probes. Studies have demonstrated their ability to detect analytes such as alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds. This application is particularly relevant in analytical chemistry and environmental monitoring (Bohne et al., 2005).
Acetylcholinesterase Inhibitors
Furthermore, urea derivatives have been explored as novel acetylcholinesterase inhibitors, highlighting their potential in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-12-10-17-15(18)16-9-5-6-11-21-14-8-4-3-7-13(14)20-2/h3-4,7-8H,9-12H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVISZIDIUUJHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)

![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)

![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)


![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)

![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)